1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione is a complex heterocyclic compound that belongs to the class of diazepines. It features a unique bicyclic structure that incorporates both a pyrrole and diazepine moiety. This compound has attracted attention due to its potential pharmacological applications, particularly in medicinal chemistry.
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione is classified under the broader category of benzodiazepines, which are known for their psychoactive properties. Specifically, it falls within the subclass of pyrrolo-benzodiazepines, which are characterized by their fused ring systems and diverse biological activities.
The synthesis of 1,3,4,6-tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are employed to confirm the structure of synthesized compounds.
The molecular structure of 1,3,4,6-tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione can be represented as follows:
The compound features a bicyclic system with nitrogen atoms incorporated into both rings. The presence of carbonyl groups at positions 2 and 5 contributes to its stability and reactivity.
Spectroscopic data such as NMR and mass spectrometry are crucial for verifying the identity and purity of the synthesized compound. For instance, in one study, the NMR spectrum indicated distinct signals corresponding to protons on the diazepine ring and pyrrole moiety .
The chemical reactivity of 1,3,4,6-tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione includes:
These reactions are often explored for their potential to modify the compound's pharmacological properties or to synthesize derivatives with enhanced bioactivity.
The mechanism of action for compounds like 1,3,4,6-tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione typically involves interaction with neurotransmitter receptors in the central nervous system. Specifically:
Studies have shown that structural modifications can significantly influence binding affinity and selectivity towards various receptor subtypes .
Relevant data from studies indicate that these properties can affect both synthetic routes and potential applications in pharmaceuticals.
The therapeutic exploration of pyrrolodiazepine scaffolds originated with the serendipitous discovery of natural products like anthramycin (isolated from Streptomyces cultures in 1965), which demonstrated potent antitumor activity through a unique mechanism of DNA minor groove alkylation. Early research (1960s-1980s) focused on characterizing these naturally occurring pyrrolo[2,1-c][1,4]benzodiazepines (PBDs), revealing their sequence-selective covalent binding to guanine residues. This work established the fundamental pharmacophore: a tricyclic system with an electrophilic N10-C11 imine or carbinolamine enabling DNA interaction [2].
The clinical limitations of first-generation compounds (e.g., anthramycin's cardiotoxicity) spurred intensive synthetic efforts to develop optimized analogs. Key milestones included the development of C8-functionalized monomers and dimeric PBDs like SJG-136, designed to form interstrand DNA cross-links. SJG-136 reached Phase II clinical trials, validating the scaffold's therapeutic potential. Concurrently, chemists explored non-benzannulated pyrrolodiazepines to modulate physicochemical properties and bioavailability. This led to compounds like 1,3,4,6-tetrahydropyrrolo[3,2-e][1,4]diazepine-2,5-dione (MW: 165.15, Formula: C₇H₇N₃O₂) – a simplified, fully saturated analog lacking the aromatic benzodiazepine component but retaining the critical diazepinedione core [1] [2] [5].
The 2010s witnessed diversification into non-oncological targets. Notably, the naphtho[1,2-b][1,4]diazepine-2,5-dione derivative NP-1815-PX (5) emerged as a potent, selective P2X4 receptor antagonist (IC₅₀ ~0.5 µM) with neuroprotective effects in stroke models. This exemplified the scaffold's adaptability beyond DNA targeting, expanding its relevance to neuroscience and inflammation [5].
Pyrrolo-fused [1,4]diazepinediones exhibit distinct isomeric configurations based on fusion points and ring saturation, profoundly influencing their three-dimensional shape and bioactivity. The compound 1,3,4,6-tetrahydropyrrolo[3,2-e][1,4]diazepine-2,5-dione belongs to a specific subclass characterized by:
Table 1: Classification of Key Pyrrolodiazepine Isomers and Structural Relatives
Compound Name | Fusion Type/Structure | Key Structural Features | Representative Biological Activities |
---|---|---|---|
Pyrrolo[2,1-c][1,4]benzodiazepines (e.g., Anthramycin) | Benzannulated, angular fusion | Aromatic A-ring, C11a-(S) chirality, N10-C11 imine | DNA alkylation, Antitumor [2] |
Pyrrolo[1,2-a][1,4]benzodiazepines | Benzannulated, different angular fusion | Non-planar diazepine, variable saturation | CNS modulation (sedative, anticonvulsant) [2] |
Pyrrolo[1,2-d][1,4]benzodiazepines | Benzannulated, linear fusion | Extended conjugation | HIV-1 RT inhibition [2] |
1,3,4,6-Tetrahydropyrrolo[3,2-e][1,4]diazepine-2,5-dione | Non-benzannulated, peri-fused tricycle | Tetrahydro diazepine, lactam carbonyls at 2,5 | Research compound (Preclinical exploration) [1] |
3,4-Dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | Benzannulated monocyclic diazepinedione | No fused pyrrole, saturated diazepine | Synthetic intermediate [8] |
Critical structural attributes of 1,3,4,6-tetrahydropyrrolo[3,2-e][1,4]diazepine-2,5-dione include:
Compared to its benzannulated relatives, this scaffold offers advantages in synthetic accessibility (smaller molecular weight: 165.15 vs. >250 for many benzodiazepines) and potentially improved solubility profile due to reduced aromatic surface area and increased heteroatom count. However, its compactness may limit the binding surface area compared to extended PBD dimers like SJG-136 [1] [2].
Table 2: Predicted Physicochemical and Spectral Properties of 1,3,4,6-Tetrahydropyrrolo[3,2-e][1,4]diazepine-2,5-dione
Property | Value/Characteristic | Method/Reference |
---|---|---|
Molecular Formula | C₇H₇N₃O₂ | [1] |
Molecular Weight | 165.15 g/mol | [1] |
Key IR Absorptions | ~3200-3300 cm⁻¹ (N-H str), ~1680-1720 cm⁻¹ (C=O str), ~1600 cm⁻¹ (C=C pyrrole) | Typical lactam/pyrrole |
¹H NMR (DMSO-d₆, predicted) | δ ~9-10 ppm (br s, N⁶-H), δ ~6.5-7.5 ppm (m, pyrrole H), δ ~3.5-4.5 ppm (m, diazepine CH₂), δ ~2.5-3.5 ppm (m, diazepine CH₂) | Analogous diazepines [2] [5] |
¹³C NMR (predicted) | δ ~175-180 ppm (C=O), δ ~115-135 ppm (pyrrole CH), δ ~40-60 ppm (diazepine CH₂) | Analogous diazepines [5] |
Solubility | Moderate in DMSO, DMF; Low in water | Research chemical profile [1] |
CAS No.: 2697-85-0
CAS No.: 53938-08-2
CAS No.: 2764-91-2
CAS No.: